molecular formula C16H16INO3 B5441024 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide

2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide

Cat. No. B5441024
M. Wt: 397.21 g/mol
InChI Key: XRIJACRZDKDGBX-UHFFFAOYSA-N
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Description

2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide, also known as MPB-PEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenylethylamine, a naturally occurring neurotransmitter in the human brain. MPB-PEA has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide is not fully understood, but it is believed to involve the activation of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues. Activation of TAAR1 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of monoamine oxidase activity, and the activation of TAAR1. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide for lab experiments is its ability to selectively activate TAAR1 without affecting other receptors. This makes it a valuable tool for researchers studying the role of TAAR1 in various physiological processes. However, 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide. One area of interest is the development of more stable and soluble analogs of 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential therapeutic applications of 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide and its analogs in various diseases and disorders, including Parkinson's disease, depression, and addiction. Finally, further research is needed to fully understand the mechanism of action of 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide and its effects on various physiological processes.

Synthesis Methods

The synthesis of 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide involves several steps, including the reaction of 2-iodobenzoic acid with potassium carbonate and 2-(2-methoxyphenoxy)ethylamine to form 2-iodo-N-(2-(2-methoxyphenoxy)ethyl)benzamide. This compound is then treated with acetic anhydride to yield the final product, 2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide.

Scientific Research Applications

2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of monoamine oxidase activity.

properties

IUPAC Name

2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3/c1-20-14-8-4-5-9-15(14)21-11-10-18-16(19)12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJACRZDKDGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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